N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide
Description
N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is a propanamide derivative featuring a phenylacetyl group attached to a 2-methyl-5-aminophenyl scaffold. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.37 g/mol. The compound’s structure includes a propanamide backbone, a methyl substituent at the phenyl ring’s 2-position, and a phenylacetyl moiety at the 5-position.
Properties
IUPAC Name |
N-[2-methyl-5-[(2-phenylacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(21)20-16-12-15(10-9-13(16)2)19-18(22)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHCSNJQLODQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide typically involves the reaction of 2-methyl-5-aminophenylpropanamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide typically involves the reaction of 2-methyl-5-aminophenylpropanamide with phenylacetyl chloride. This reaction is usually facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature. Purification methods like recrystallization or column chromatography are employed to obtain the final product.
Industrial Production:
For large-scale production, continuous flow reactors may be utilized to enhance mixing and heat transfer efficiency. Automated systems for reagent addition and product isolation improve scalability and reproducibility, making the compound more accessible for research and industrial applications.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow chemists to modify it further for various applications in organic synthesis.
Biology
In biological research, this compound is being investigated for its bioactive properties , particularly its potential antimicrobial and anticancer effects. Studies have indicated that compounds with similar structures may interact with specific biological targets, influencing cellular pathways that could lead to therapeutic benefits.
Medicine
The compound is being explored for its therapeutic effects in developing new pharmaceuticals. Its interaction with molecular targets such as enzymes or receptors may modulate biological pathways, offering potential treatments for various diseases. Case studies have shown promising results in preclinical models, indicating its efficacy in reducing tumor growth and enhancing immune responses.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific signaling pathways.
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
- Neuropharmacological Effects : Preliminary studies indicate that this compound may act on G protein-coupled receptors (GPCRs), which are critical targets for treating neurological disorders. Its ability to modulate neurotransmitter release positions it as a candidate for further investigation in psychiatric conditions .
Mechanism of Action
The mechanism of action of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to active sites, while the amide linkage provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and reported activities of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide and its analogs:
Key Observations from Structural Comparisons
Substituent Impact on Bioactivity: The nitroimidazole-acetyl group in OL7 () confers strong anticonvulsant activity, likely due to enhanced interaction with neuronal ion channels. In contrast, the phenylacetyl group in the target compound may prioritize different biological targets due to its aromatic hydrophobicity .
Molecular Weight and Complexity :
- Compounds with higher molecular weights (e.g., , .27 g/mol) may face challenges in bioavailability due to reduced solubility, whereas simpler analogs like the target compound (296.37 g/mol) could exhibit better pharmacokinetic profiles .
Role of Heterocycles and Functional Groups: The piperidinyl group in introduces basicity, which can influence solubility and receptor binding. Such modifications are common in intermediates targeting central nervous system (CNS) drugs .
Biological Activity
N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and has a complex structure that contributes to its biological activity. The presence of the phenylacetyl group is significant in modulating the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including pancreatic adenocarcinoma and epithelioid carcinoma.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Derivative A | Panc-1 | 0.051 |
| Derivative B | BxPC-3 | 0.066 |
| This compound | WI38 (normal) | 0.36 |
These results suggest that while the compound is effective against cancer cells, it exhibits higher IC50 values for normal cells, indicating a degree of selectivity that is crucial for therapeutic applications .
The mechanism by which this compound exerts its effects may involve DNA intercalation and inhibition of key cellular pathways, such as those involved in cell proliferation and survival. Studies have demonstrated that structural modifications can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Research has shown that modifications at specific sites can lead to significant changes in biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxymethyl group substitution | Increased potency (EC50 = 195 nM) |
| Alteration of amide bond orientation | Reduced activity; some derivatives became inactive |
| Variations in alkoxy side chains | Enhanced brain bioavailability and potency |
These findings highlight the importance of specific functional groups in determining the compound's interaction with biological targets, particularly G protein-coupled receptors (GPCRs), which are critical in many signaling pathways .
Case Studies and Research Findings
Several case studies have investigated the effects of this compound on various biological systems:
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. Results indicated favorable absorption rates but highlighted challenges related to brain penetration, which limits its effectiveness for central nervous system disorders .
- Clinical Relevance : The compound's potential as a therapeutic agent for specific cancers has prompted further investigations into its clinical applications. Ongoing trials are evaluating its efficacy in combination therapies, particularly in resistant cancer types .
- Toxicity Assessments : Toxicological evaluations have shown that while the compound exhibits anticancer properties, careful consideration must be given to dosing regimens to mitigate adverse effects on normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
